molecular formula C14H13F2NO3S B5825187 N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B5825187
M. Wt: 313.32 g/mol
InChI Key: RFEWYPIVTPISEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with 2,4-difluorophenyl, 4-methoxy, and 3-methyl groups. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline, 4-methoxy-3-methylbenzenesulfonyl chloride, and a suitable base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under reflux conditions. The base is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-difluoroaniline is added dropwise to a solution of 4-methoxy-3-methylbenzenesulfonyl chloride in the solvent, followed by the addition of the base. The reaction mixture is stirred and heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic ring and substituents can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.

    Chemical Biology: Employed in the development of chemical probes for biological pathways.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in microorganisms. This results in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
  • 2,4-difluorophenyl isocyanate

Uniqueness

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (difluorophenyl) and electron-donating (methoxy) groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-13-5-3-10(15)8-12(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEWYPIVTPISEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.